

# Introduction: Unveiling a Novel Phenylmorpholine Analog

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (4-Phenylmorpholin-2-yl)methanamine

**Cat. No.:** B038396

[Get Quote](#)

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in drug design. [1] When substituted with a phenyl group, the resulting phenylmorpholine core gives rise to a class of compounds with significant central nervous system (CNS) activity. The archetypal example, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly used as an anorectic and is a potent norepinephrine-dopamine releasing agent (NDRA). [2][3][4]

This guide focuses on **(4-Phenylmorpholin-2-yl)methanamine**, a structural isomer of many well-known psychoactive compounds, yet distinct in its arrangement. It features a phenyl group on the morpholine nitrogen (position 4) and a methanamine (aminomethyl) group at the C2 position. This unique configuration differentiates it from classic 2-phenylmorpholines (like phenmetrazine) and 4-substituted analogs like (4-methylmorpholin-2-yl)methanamine. [5] The absence of extensive literature on this specific molecule necessitates a predictive approach, grounded in the established pharmacology of its relatives, to forecast its properties and potential as a research tool or therapeutic lead.

## Chemical Identity and Predicted Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for **(4-**

**Phenylmorpholin-2-yl)methanamine** is scarce, we can predict its key properties based on its structure.

IUPAC Name: **(4-Phenylmorpholin-2-yl)methanamine** Molecular Formula: C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O Chiral Centers: The molecule possesses a stereocenter at the C2 position of the morpholine ring, indicating that it can exist as a racemic mixture of two enantiomers, (R)- and (S)-. The biological activity of these enantiomers is likely to differ, as is common with chiral CNS agents.

Table 1: Predicted Physicochemical Properties

| Property                              | Predicted Value              | Significance in Drug Development                                                                           |
|---------------------------------------|------------------------------|------------------------------------------------------------------------------------------------------------|
| Molecular Weight                      | 192.26 g/mol                 | Compliant with Lipinski's Rule of Five, favoring oral bioavailability.                                     |
| LogP (o/w)                            | ~1.0 - 1.5                   | Indicates moderate lipophilicity, suitable for CNS penetration.                                            |
| Topological Polar Surface Area (TPSA) | 41.7 Å <sup>2</sup>          | Suggests good potential for crossing the blood-brain barrier.                                              |
| pKa (most basic)                      | ~9.0 - 9.5 (Aliphatic Amine) | The primary amine will be protonated at physiological pH, influencing solubility and receptor interaction. |
| Hydrogen Bond Donors                  | 2                            |                                                                                                            |
| Hydrogen Bond Acceptors               | 3                            |                                                                                                            |

## Proposed Synthesis and Analytical Characterization

The synthesis of substituted morpholines is a well-documented field, offering several viable routes to the target compound.<sup>[6][7]</sup> The proposed synthesis leverages a convergent strategy, building the core morpholine ring and then introducing the key functional groups.

## Retrosynthetic Analysis

A logical approach begins with the disconnection of the C-N bonds within the morpholine ring, suggesting a precursor like N-phenyldiethanolamine, which can be cyclized. The aminomethyl group at C2 can be envisioned as arising from a precursor such as a nitrile or a protected hydroxymethyl group.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis for **(4-Phenylmorpholin-2-yl)methanamine**.

## Experimental Protocol: A Plausible Synthetic Route

This protocol is a hypothetical, multi-step synthesis adapted from established methodologies for creating substituted morpholines.[\[8\]](#)[\[9\]](#)

### Step 1: Synthesis of 2-((2-Hydroxyethyl)(phenyl)amino)acetonitrile

- To a stirred solution of N-phenyl-2-aminoethanol (1 eq.) in a mixture of water and dichloromethane (1:1) at 0 °C, add a solution of glycolonitrile (1.1 eq.) in water dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor reaction progress via Thin Layer Chromatography (TLC).
- Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

### Step 2: Reduction and In-Situ Cyclization to **(4-Phenylmorpholin-2-yl)methanamine**

- Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to 0 °C and slowly add a reducing agent, such as Lithium Aluminum Hydride (LAH) (2.5 eq.), portion-wise.
  - Causality: LAH is a powerful reducing agent capable of reducing the nitrile to a primary amine. The resulting amino alcohol intermediate is primed for intramolecular cyclization. The choice of a strong reductant is critical for achieving this transformation in a single pot.
- After the addition is complete, allow the mixture to reflux for 6-8 hours.
- Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

- Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
- Concentrate the filtrate under reduced pressure.

#### Step 3: Purification

- The crude product is a basic compound and can be purified by silica gel column chromatography.
  - System Validation: A gradient elution system, for example, from 100% dichloromethane to 95:5 dichloromethane/methanol with 0.5% triethylamine, should be employed. The triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica gel, ensuring a clean separation.
- Combine fractions containing the pure product (identified by TLC) and concentrate to yield **(4-Phenylmorpholin-2-yl)methanamine** as a free base, likely an oil.
- For solid-state characterization and improved stability, the product can be converted to a salt (e.g., hydrochloride or fumarate) by treating a solution of the free base with the corresponding acid.

## Analytical Characterization (Expected Data)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

Table 2: Expected Analytical Data

| Technique                                         | Expected Observations                                                                                                                                                                                                                                      |
|---------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)  | Multiplets at ~6.8-7.3 ppm (aromatic protons), complex multiplets for morpholine ring protons (~2.5-4.0 ppm), and a singlet or AB quartet for the -CH <sub>2</sub> NH <sub>2</sub> protons. The integration should correspond to the 16 protons.           |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) | Aromatic carbons (~115-150 ppm), morpholine carbons (~45-75 ppm), and the aminomethyl carbon (~40-50 ppm).                                                                                                                                                 |
| FT-IR (KBr or thin film)                          | N-H stretching bands (primary amine) ~3300-3400 cm <sup>-1</sup> , aromatic C-H stretching ~3000-3100 cm <sup>-1</sup> , aliphatic C-H stretching ~2800-3000 cm <sup>-1</sup> , C-N stretching, and C-O-C stretching (ether) ~1100-1200 cm <sup>-1</sup> . |
| Mass Spec (ESI+)                                  | A prominent [M+H] <sup>+</sup> ion at m/z 193.13.                                                                                                                                                                                                          |

## Predicted Biological Activity and Mechanism of Action

The structure of **(4-Phenylmorpholin-2-yl)methanamine** strongly suggests it belongs to the class of monoamine transporter ligands. Its core is a hybrid of structural motifs found in known CNS stimulants.

## Hypothesized Pharmacological Profile

Based on its structural similarity to phenmetrazine and other substituted phenylmorpholines, the compound is predicted to act as a monoamine releasing agent, with potential selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT).<sup>[8][10]</sup>

- The Phenylmorpholine Core: This scaffold is the foundation for DAT/NET activity.
- The C2-Methanamine Group: This primary amine is a key pharmacophoric feature for substrate-type releasers, mimicking the endogenous monoamine neurotransmitters.

- The N4-Phenyl Group: This is the most significant structural variable compared to classic stimulants. An N-aryl group can profoundly influence potency and selectivity. It may introduce interactions with other receptors or alter the binding mode at the monoamine transporters compared to N-alkyl analogs.

## Proposed Mechanism of Action: Monoamine Release

The compound likely functions as a "substrate-type" releaser. This mechanism involves being transported into the presynaptic neuron by monoamine transporters (DAT/NET). Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentration and subsequent reverse transport (efflux) out of the neuron into the synaptic cleft.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of monoamine release by **(4-Phenylmorpholin-2-yl)methanamine**.

## Structure-Activity Relationship (SAR) and Potential Applications

The therapeutic potential and abuse liability of this compound would be dictated by its potency and selectivity across the monoamine transporters.

- Comparison to Phenmetrazine (3-methyl-2-phenylmorpholine): In phenmetrazine, the phenyl group is at C2 and the nitrogen is secondary (part of the morpholine ring) with a methyl at C3. In our target compound, the phenyl is on the nitrogen, which may decrease its potency as a traditional releaser but could introduce other activities, such as antagonist properties at certain receptors.
- Role of the C2-Methanamine: This primary amine is crucial for transporter recognition. Modifications, such as N-alkylation (e.g., to a methylamine or dimethylamine), would likely alter the activity profile, potentially reducing releasing efficacy and increasing reuptake inhibition properties.
- Potential Applications:
  - CNS Stimulant: If it proves to be a potent and selective DAT/NET releaser or reuptake inhibitor, it could be investigated for ADHD or narcolepsy.
  - Anorectic: The historical use of phenylmorpholines as appetite suppressants suggests this as a possible application.[3][11]
  - Research Chemical: As a novel psychoactive substance, it holds interest for mapping the structure-activity relationships of monoamine transporters.
  - Scaffold for Further Development: The 4-phenylmorpholine core is a versatile building block. The primary amine of the title compound provides a handle for further chemical modification to explore other therapeutic targets.[12]

## Conclusion and Future Directions

**(4-Phenylmorpholin-2-yl)methanamine** represents an intriguing but under-explored region of chemical space within the phenylmorpholine class. This guide establishes a strong theoretical foundation for its synthesis, properties, and biological function. Based on a rigorous analysis of its structural analogs, it is predicted to be a CNS-active compound, likely modulating dopamine and norepinephrine signaling.

This predictive framework provides a clear roadmap for future experimental work. The synthesis and analytical characterization outlined herein are the necessary first steps. Subsequent *in vitro* pharmacological profiling, including binding and functional assays at monoamine transporters, is essential to validate the hypothesized mechanism of action. These studies will elucidate its potency, selectivity, and efficacy, ultimately determining its potential as a tool for neuroscience research or as a lead compound in drug discovery.

## References

- Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 8, 2026.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 116941004, Morpholin-2-yl-(4-phenylphenyl)methanamine.
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. *International Journal of Health Sciences*, 6(S3), 2218–2249.
- 2-Phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 8, 2026.
- 2-Phenylmorpholine. (2025). In HandWiki. Retrieved January 8, 2026.
- McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. *Drug Testing and Analysis*, 10(9), 1403-1412.
- ResearchGate. (n.d.). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study.
- Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.
- Phenmetrazine. (n.d.). In Wikipedia. Retrieved January 8, 2026.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3922133, (4-Methylmorpholin-2-yl)methanamine.
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4762, Phenmetrazine.
- Yurovskaya, M. A., & Karchava, A. V. (2013). Morpholines. *Synthesis and Biological Activity*. *Russian Journal of Organic Chemistry*, 49(6), 787-821.
- American Elements. (n.d.). (4-Methylmorpholin-2-yl)methanamine.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2776563, (2-(Morpholin-4-yl)phenyl)methanamine.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 62339, 4-Phenylmorpholine.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.

Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

- Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. *Molecules*, 25(22), 5374.
- Ortiz, K. G., et al. (2024).
- Kwan, C. S., & Miller, S. J. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. *Organic Letters*, 17(18), 4486-4489.
- Coudert, P., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. *Molecules*, 28(25), 8765.
- Manickam, G., & Ponnuswamy, A. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. *Molbank*, 2009(4), M617.
- Gulea, A., et al. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. *Molecules*, 28(20), 7114.
- Gutorov, S. V., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. *Molecules*, 28(7), 2975.
- Lei, F., et al. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. *IOP Conference Series: Materials Science and Engineering*, 231, 012089.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Methylmorpholin-2-yl)methanamine | C6H14N2O | CID 3922133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Morpholine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]
- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Unveiling a Novel Phenylmorpholine Analog]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b038396#iupac-name-for-4-phenylmorpholin-2-yl-methanamine>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)